molecular formula C17H13ClO3 B11091336 6-(benzyloxy)-7-chloro-4-methyl-2H-chromen-2-one

6-(benzyloxy)-7-chloro-4-methyl-2H-chromen-2-one

Cat. No.: B11091336
M. Wt: 300.7 g/mol
InChI Key: MXOUNIHPJCWDFZ-UHFFFAOYSA-N
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Description

6-(benzyloxy)-7-chloro-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzyloxy group at the 6th position, a chlorine atom at the 7th position, and a methyl group at the 4th position on the chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-7-chloro-4-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chromenone derivative.

    Benzyloxy Group Introduction: The benzyloxy group is introduced using benzyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Chlorination: The chlorine atom is introduced using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Methylation: The methyl group is introduced using methyl iodide (CH3I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(benzyloxy)-7-chloro-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced using hydrogenation catalysts to remove the chlorine atom or reduce the chromenone core.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Dechlorinated chromenone derivatives.

    Substitution: Amino or thio-substituted chromenone derivatives.

Scientific Research Applications

6-(benzyloxy)-7-chloro-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a chemical intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-7-chloro-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The benzyloxy group enhances its lipophilicity, allowing it to penetrate cell membranes. The chlorine atom and chromenone core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2H-chromen-2-one: Lacks the benzyloxy and chlorine groups, resulting in different biological activities.

    6-benzyloxy-4-methyl-2H-chromen-2-one: Similar structure but without the chlorine atom.

    7-chloro-4-methyl-2H-chromen-2-one: Similar structure but without the benzyloxy group.

Uniqueness

6-(benzyloxy)-7-chloro-4-methyl-2H-chromen-2-one is unique due to the presence of both the benzyloxy and chlorine groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C17H13ClO3

Molecular Weight

300.7 g/mol

IUPAC Name

7-chloro-4-methyl-6-phenylmethoxychromen-2-one

InChI

InChI=1S/C17H13ClO3/c1-11-7-17(19)21-15-9-14(18)16(8-13(11)15)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

MXOUNIHPJCWDFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)OCC3=CC=CC=C3)Cl

Origin of Product

United States

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